molecular formula C7H4BrFN2 B1376404 4-Amino-5-bromo-2-fluorobenzonitrile CAS No. 1934940-89-2

4-Amino-5-bromo-2-fluorobenzonitrile

Cat. No.: B1376404
CAS No.: 1934940-89-2
M. Wt: 215.02 g/mol
InChI Key: OLHPHLQKJJIZDU-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-2-fluorobenzonitrile is an organic compound with the molecular formula C7H4BrFN2. It is a derivative of benzonitrile, featuring amino, bromo, and fluoro substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-bromo-2-fluorobenzonitrile typically involves multi-step reactions. One common method includes the bromination of 2-fluorobenzonitrile followed by amination. The reaction conditions often involve the use of N-bromosuccinimide (NBS) in a solvent like dichloromethane at low temperatures (0°C) for bromination. Amination can be achieved using ammonia or an amine under suitable conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and product quality .

Mechanism of Action

The mechanism of action of 4-Amino-5-bromo-2-fluorobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds, while the bromo and fluoro substituents can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

IUPAC Name

4-amino-5-bromo-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHPHLQKJJIZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)N)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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